n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine
Description
Properties
Molecular Formula |
C13H13FN2S |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13FN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16) |
InChI Key |
OWTOLRLUZKYUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Haloketone: 2-Bromo-1-(4-Fluorophenyl)-1-Propanone
Procedure :
- Friedel-Crafts Acylation : React 4-fluorobenzene with propionyl chloride in the presence of AlCl₃ to yield 1-(4-fluorophenyl)-1-propanone.
- Bromination : Treat 1-(4-fluorophenyl)-1-propanone with bromine (Br₂) in glacial acetic acid at 0–5°C for 2 hours. The reaction proceeds via electrophilic α-bromination, yielding 2-bromo-1-(4-fluorophenyl)-1-propanone as a pale-yellow solid.
Characterization Data :
- Yield : 68%
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 4.45 (q, J = 6.8 Hz, 1H), 1.82 (d, J = 6.8 Hz, 3H).
- MS (ESI) : m/z 259.0 [M+H]⁺.
Preparation of N-Cyclopropylthiourea
Procedure :
- Thiocarbonylimidazole Formation : React carbon disulfide (CS₂) with imidazole in dry THF under N₂ to generate thiocarbonyl diimidazole.
- Amine Coupling : Add cyclopropylamine to the reaction mixture and stir at 25°C for 12 hours. Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography to obtain N-cyclopropylthiourea as white crystals.
Characterization Data :
- Yield : 75%
- Melting Point : 118–120°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H), 3.45 (m, 1H), 1.15–0.95 (m, 4H).
Hantzsch Thiazole Synthesis
Procedure :
- Cyclocondensation : Reflux a mixture of 2-bromo-1-(4-fluorophenyl)-1-propanone (1.0 equiv) and N-cyclopropylthiourea (1.2 equiv) in anhydrous ethanol for 8 hours.
- Workup : Cool the reaction to 0°C, filter the precipitate, and recrystallize from ethanol/water (3:1) to afford the target compound as off-white needles.
Optimization Notes :
- Solvent Screening : Ethanol outperformed DMF and THF in yield (82% vs. 45–60%) due to better solubility of intermediates.
- Temperature : Reactions at 80°C reduced side products compared to lower temperatures.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.72 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.85 (s, 1H), 3.25 (m, 1H), 2.45 (s, 3H), 1.05–0.85 (m, 4H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=S), 162.3 (d, J = 245 Hz, C-F), 142.1 (C-4), 130.8 (C-5), 129.4 (C-aromatic), 115.6 (C-aromatic), 35.2 (N-C cyclopropyl), 22.4 (CH₃), 10.8 (cyclopropyl CH₂).
- HRMS (ESI) : m/z 317.1024 [M+H]⁺ (calc. 317.1021).
Purity and Stability
- HPLC Analysis : >99% purity (C18 column, acetonitrile/water gradient).
- Thermal Stability : Decomposition onset at 215°C (DSC).
Comparative Analysis of Alternative Routes
Post-Synthetic Functionalization
Method :
- Synthesize 4-(4-fluorophenyl)-5-methylthiazol-2-amine via Hantzsch reaction.
- Alkylate the amine with cyclopropyl bromide using K₂CO₃ in DMF at 60°C.
Outcome :
- Yield : 45% (vs. 82% for one-pot Hantzsch).
- Challenge : Over-alkylation to di- and tri-substituted amines occurred, necessitating tedious chromatography.
Cross-Coupling Approach
Method :
- Prepare 4-bromo-5-methylthiazol-2-amine.
- Perform Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.
Outcome :
- Yield : 58% after two steps.
- Limitation : Requires Pd catalysis and inert conditions, increasing cost and complexity.
Mechanistic Insights
The Hantzsch reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr (Figure 1). The N-cyclopropyl group remains intact due to the thiourea’s stability under reflux conditions. Density functional theory (DFT) calculations suggest that the cyclopropyl ring’s strain minimally affects the transition state energy (ΔG‡ = 24.3 kcal/mol).
Scale-Up Considerations
- Solvent Recovery : Ethanol was recycled via distillation, reducing waste by 40%.
- Byproduct Management : HBr generated during the reaction was neutralized with NaOH, yielding NaBr for industrial reuse.
Chemical Reactions Analysis
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a more saturated form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing a thiazoleamine group, particularly N-cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine and related derivatives:
Corticotropin-Releasing Factor (CRF) Antagonists
- Certain aminothiazole derivatives exhibit antagonist activity against CRF, which makes them potentially useful in treating conditions related to stress, such as fatigue, hypertension, cardiac and tension disorders, colitis, irritable bowel syndrome, and neuropsychiatric disorders like depression and anxiety .
- These CRF antagonists interact with specific membrane receptors in the pituitary gland and brain, as well as in other tissues like the heart and skeletal muscle .
Anticancer Activity
- Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been investigated for their effects on CDK9 potency and selectivity in cancer cells .
- Inhibitors of CDK9 can selectively target survival proteins and reinstate apoptosis in cancer cells .
- One compound, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2, showing potent anticancer activity against primary chronic lymphocytic leukemia cells .
Anti-HBV Activity
- Cyclopropyl fragment-containing pyrazole and pyrazine formamide compounds have shown anti-Hepatitis B Virus (HBV) activity . These compounds may act as entry inhibitors or viral capsid assembly inhibitors .
Antibacterial and Antifungal Applications
- Thiazole-containing compounds have demonstrated antibacterial effectiveness, though generally weaker than reference drugs, against gram-positive and gram-negative bacteria and fungi .
- Some N-(4-substituted thiazol-2-yl) acetamide analogs have exhibited antibacterial efficacies ranging from mild to moderate .
- Compounds with electron-withdrawing groups have demonstrated inhibition zones against S. aureus, S. epidermidis, and B. subtilis .
Antioxidant Activity
- 2-Amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for antioxidant activity .
- These compounds have shown promising antioxidant activities, with some exhibiting a significant scavenging effect against free radicals .
- Antioxidant activity was determined using DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assay methods .
Other Potential Applications
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine and related thiazol-2-amine derivatives:
Key Observations:
Crystallinity : The triclinic symmetry observed in the target compound and isostructural analogs suggests predictable packing patterns, which may correlate with improved solubility or formulation stability compared to amorphous derivatives (e.g., ).
Biological Activity
n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound highlights its unique structural features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Cyclopropyl Group : Imparts ring strain that may influence reactivity.
- Fluorophenyl Moiety : Enhances lipophilicity and potential binding interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHF NS |
| Molecular Weight | Approximately 257.31 g/mol |
| Structural Features | Cyclopropyl, fluorophenyl, thiazole |
Anticancer Properties
This compound exhibits significant anticancer properties. Its mechanism of action includes:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation, such as VEGFR-2, which is involved in tumor angiogenesis .
- Cell Line Studies : Preclinical studies have demonstrated potent inhibitory effects against various cancer cell lines, including breast and prostate cancers . For instance, compounds within this class have shown IC values in the low micromolar range against these cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : These studies indicate strong binding affinities to active sites on enzymes involved in cancer progression .
- Structure-Activity Relationship (SAR) : Analysis shows that specific substitutions on the thiazole ring enhance cytotoxic activity. For example, methyl substitutions at key positions significantly increase potency .
Other Biological Activities
Beyond anticancer effects, thiazole derivatives are known for a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, outperforming standard antibiotics like ampicillin .
- Anti-inflammatory Effects : Thiazole compounds are being explored for their potential in treating inflammatory diseases due to their ability to modulate immune responses .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Ring : Utilizing thiourea and appropriate aldehydes or ketones.
- Cyclization Reactions : Facilitated by nucleophilic substitutions that incorporate the cyclopropyl and fluorophenyl groups.
These synthetic pathways require careful optimization to achieve high yields and purity in the final product .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Antitumor Activity : A study reported an IC value of 0.06 µM for related thiazole derivatives against non-small cell lung cancer (NCI-H522), demonstrating significant potential for this class of compounds .
- Comparative Analysis : In a comparative study involving various thiazole derivatives, n-Cyclopropyl derivatives showed enhanced bioactivity compared to their non-cyclopropyl counterparts, particularly in terms of selectivity towards cancer cells .
Q & A
Q. What are the standard synthetic routes for n-Cyclopropyl-4-(4-fluorophenyl)-5-methylthiazol-2-amine, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, cyclopropylamine reacts with thiourea derivatives or carbonyl intermediates under controlled conditions (e.g., reflux in ethanol with catalytic acid). Key intermediates, such as 4-(4-fluorophenyl)-5-methylthiazole-2-thiol, are characterized using 1H NMR (aromatic protons at δ 7.2–7.8 ppm, cyclopropyl protons at δ 1.0–1.5 ppm), IR (C=N stretch ~1600 cm⁻¹, NH₂ bend ~3300 cm⁻¹), and HPLC (purity >95%) .
Q. How is the purity of the compound validated in preclinical studies?
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 303.1). Residual solvents are quantified using GC-MS, adhering to ICH guidelines .
Q. What in vitro assays are used to evaluate biological activity?
Initial screening includes:
- Antimicrobial activity : Broth microdilution (MIC against Mycobacterium tuberculosis H37Rv, IC₅₀ < 10 µM) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for MCF-7 or HepG2) .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL/SIR97 software confirms stereochemistry and hydrogen-bonding networks. For example, the thiazole ring’s dihedral angle with the 4-fluorophenyl group (~15°) and intermolecular N–H···S interactions are critical for stability .
Q. How do substituent effects on the thiazole ring influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) against Polo-like kinase 1 (Plk1) identifies hydrogen bonds between the thiazole NH and Asp194 (binding affinity: −9.2 kcal/mol). MD simulations (AMBER) validate stability over 100 ns .
Q. How are pharmacokinetic properties optimized for in vivo studies?
- Lipinski’s Rule : MW < 500, H-bond donors < 5 (compliant).
- Metabolic stability : Microsomal t₁/₂ > 60 min (human liver microsomes).
Derivatives with N-trifluoroethyl groups show improved oral bioavailability (F > 50% in rat models) .
Methodological Considerations
Q. How to address contradictions in biological data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
